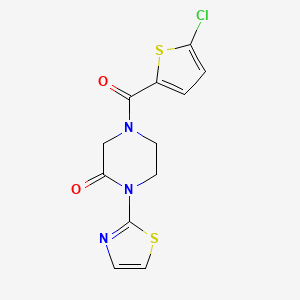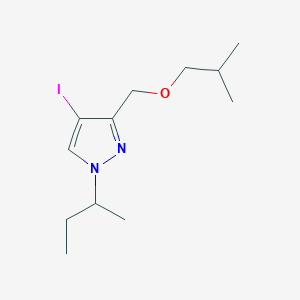
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods. This compound has been found to exhibit significant biological activities and has been used in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been found to exhibit inhibitory activity against various enzymes such as PDE4, PDE5, and PDE10. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. Inhibition of PDEs leads to an increase in the levels of cAMP and cGMP, which can result in various biological effects such as vasodilation, anti-inflammatory effects, and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to exhibit antitumor effects by inhibiting the growth of various cancer cells. In addition, this compound has been found to exhibit antiviral effects by inhibiting the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is a potent inhibitor of various enzymes and exhibits significant biological activities. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous-based experiments. In addition, it has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for research on 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole. One direction is to study its effects on different biological systems in vivo. Another direction is to explore its potential applications in the treatment of various diseases such as inflammation, cancer, and viral infections. In addition, further studies are needed to understand its mechanism of action and its interactions with other enzymes and molecules in cells. Overall, 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has significant potential for various scientific research applications, and further studies are needed to fully explore its biological activities and potential applications.
Synthesis Methods
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can be synthesized through various methods. One of the most common methods is the reaction of 1,3-dibromo-2-butene with isobutyl alcohol and potassium carbonate in acetonitrile. The resulting product is then reacted with hydrazine hydrate and iodine to obtain 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole. Other methods of synthesis include the reaction of 4-isobutoxymethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with iodine and sodium hydride in DMF.
Scientific Research Applications
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has been widely used in scientific research due to its significant biological activities. It has been found to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and phosphodiesterase 10 (PDE10). It has also been found to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
properties
IUPAC Name |
1-butan-2-yl-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-10(4)15-6-11(13)12(14-15)8-16-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCQYZSTCBUWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)
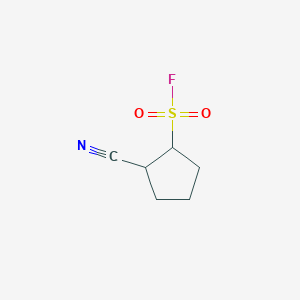
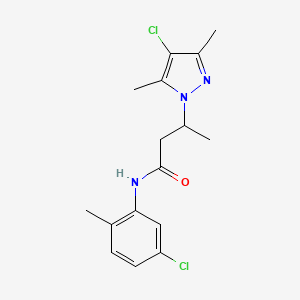
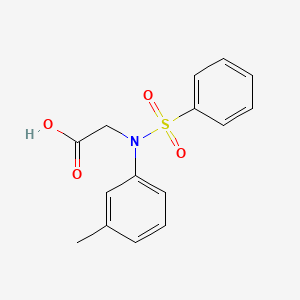
![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)
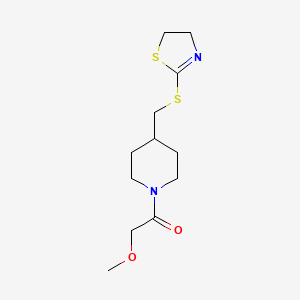
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)

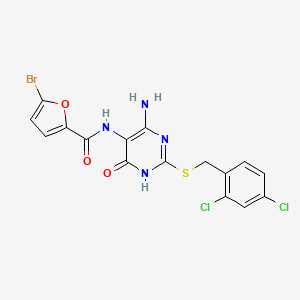
![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)

